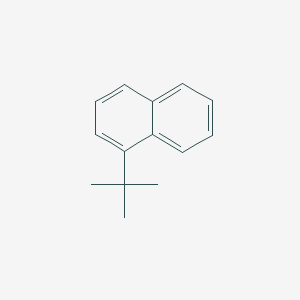

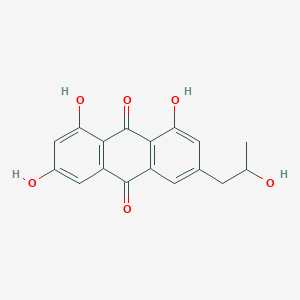

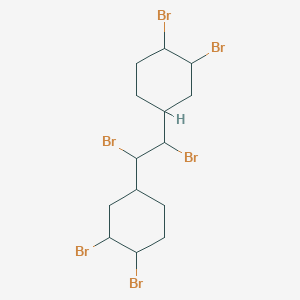

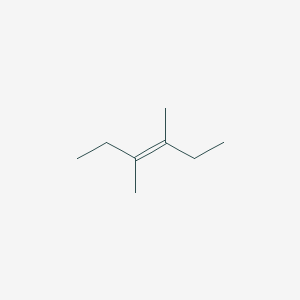

![molecular formula C5H4N6 B097133 Pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 19359-15-0](/img/structure/B97133.png)

Pyrimido[5,4-e][1,2,4]triazin-5-amine

Vue d'ensemble

Description

Pyrimido[5,4-e][1,2,4]triazin-5-amine is a chemical compound with the molecular formula C5H5N5O . It is a type of nitrogen heterocycles compound . It is also the essential active ingredient of the antibiotics like fervenulin (which is formed from actinomyces), xanthothricin, and reumycin .

Synthesis Analysis

A series of main target compounds pyrimido[5,4-e][1,2,4]triazines is obtained via condensation of 6-hydrazinyluracil with different aromatic aldehydes to give the hydrazones followed by nitrosation with HNO2 then intramolecular cyclization . On the other hand, pyrazolopyrimidines can be obtained by the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA), DMF-DMA in the presence of DMF or by refluxing the hydrazinyluracil with DMF-DMA in the presence of DMF directly .Molecular Structure Analysis

The molecular structure of Pyrimido[5,4-e][1,2,4]triazin-5-amine is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The transformation of the uracil ring in reumycin and uracil and triazine rings in fervenulin and xanthothricin has been observed . Alkalization of the xanthothricin solutions resulted also in demethylation with formation of reumycin .Applications De Recherche Scientifique

Anticancer Activity

Pyrimido[5,4-e][1,2,4]triazin-5-amine has been synthesized and evaluated for its anticancer activity . A series of newly synthesized compounds exhibited cytotoxic activity against the human lung carcinoma (A549) cell line . Compound 6b showed the highest effect with an IC50 value of 3.6 μM .

Antiviral Properties

The compound has been reported to have antiviral properties . However, the specific viruses against which it is effective are not mentioned in the available literature.

Antifungal Properties

Pyrimido[5,4-e][1,2,4]triazin-5-amine has been reported to possess antifungal properties . The specific fungi against which it is effective are not mentioned in the available literature.

Antimicrobial Activity

The compound has been reported to have antimicrobial activity . The specific microbes against which it is effective are not mentioned in the available literature.

Antiplatelet Activity

Pyrimido[5,4-e][1,2,4]triazin-5-amine has been reported to have antiplatelet activity . The specific mechanism of action is not mentioned in the available literature.

Inhibition of Tyrosine Kinase Domain of Epidermal Growth Factor Receptor

The compound has been reported to inhibit the tyrosine kinase domain of the epidermal growth factor receptor . This could potentially have implications in the treatment of various cancers.

Inhibition of 5-Phosphoribosyl-1-Pyrophosphate Synthetase

Pyrimido[5,4-e][1,2,4]triazin-5-amine has been reported to inhibit 5-phosphoribosyl-1-pyrophosphate synthetase . This enzyme is involved in the synthesis of purine and pyrimidine nucleotides, and its inhibition could have potential therapeutic applications.

Herbicidal Activity

Some compounds of Pyrimido[5,4-e][1,2,4]triazin-5-amine have shown remarkable herbicidal activities against both monocotyledons (Triticum aestivum L., Echinochloa crusgalli, and Sorghum bicolor) and dicotyledons (Raphanus sativus, Brassica campestris, and Cucumis sativus) at a concentration of 100 mg/L .

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used as effective antiviral and antitumor agents .

Mode of Action

It has been found to exhibit cytotoxic activity against human lung carcinoma (a549) cell line . This suggests that it may interact with cellular targets to inhibit cell growth or induce cell death.

Result of Action

Pyrimido[5,4-e][1,2,4]triazin-5-amine has been found to exhibit cytotoxic activity against human lung carcinoma (A549) cell line . This suggests that the compound may induce cell death or inhibit cell growth, leading to a reduction in tumor size.

Propriétés

IUPAC Name |

pyrimido[5,4-e][1,2,4]triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H2,6,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIRGWFMDSYTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=CN=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295363 | |

| Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19359-15-0 | |

| Record name | NSC101499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimido[5,4-e]-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrimido[5,4-e][1,2,4]triazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

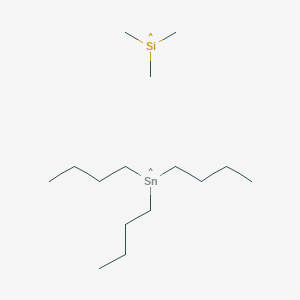

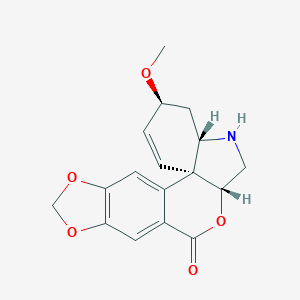

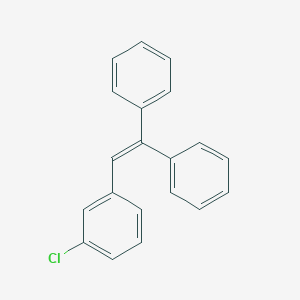

![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)